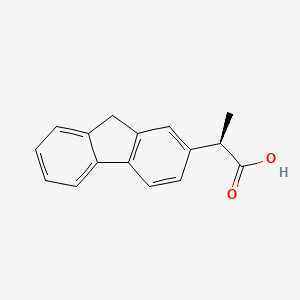

Cicloprofen, (R)-

Description

The Role of Chirality in Biological Activity and Enantiomeric Selectivity

Many organic molecules, including a significant portion of pharmaceutical compounds, exhibit a property called chirality, meaning they can exist in two forms that are non-superimposable mirror images of each other, much like a person's left and right hands. wikipedia.orgkhanacademy.org These mirror-image forms are known as enantiomers. wikipedia.org While enantiomers possess identical physical and chemical properties in an achiral environment, they can behave very differently within the chiral environment of the human body, where they interact with chiral biological molecules such as enzymes and receptors. nih.govmdpi.com

This difference in interaction is termed enantiomeric selectivity. nih.gov The human body's receptors and enzymes are themselves chiral, and as a result, they can exhibit a high degree of selectivity for one enantiomer over the other. rsc.orgresearchgate.net This is often explained by the "three-point interaction" model, which posits that for a molecule to bind effectively to a receptor, it must have at least three points of interaction that align correctly with the receptor's surface. khanacademy.org Consequently, one enantiomer (the eutomer) may fit perfectly into a biological target and elicit the desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even responsible for undesirable or toxic effects. wikipedia.orgnih.gov For instance, one enantiomer of the drug thalidomide (B1683933) is an effective sedative, whereas the other is teratogenic, causing birth defects. rsc.orgresearchgate.net Similarly, one enantiomer of the pain reliever naproxen (B1676952) is therapeutic, while the other can cause liver damage. savemyexams.com

Given these potential differences in biological activity, there is a significant focus in modern drug development on creating single-enantiomer drugs. rsc.orgmdpi.com This approach can lead to more selective pharmacological profiles, improved therapeutic indices, and simpler pharmacokinetics. mdpi.comopenaccessjournals.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to study the properties of individual enantiomers of a chiral drug. mdpi.comrsc.org

| Concept | Description | Significance in Pharmacology |

|---|---|---|

| Chirality | A property of a molecule that is non-superimposable on its mirror image. wikipedia.orgkhanacademy.org | A majority of drugs currently in use are chiral molecules. khanacademy.orgnih.gov |

| Enantiomers | The two non-superimposable mirror-image forms of a chiral molecule. wikipedia.org | Enantiomers can have different pharmacological activities, with one being therapeutic (eutomer) and the other being less active or causing adverse effects (distomer). wikipedia.orgnih.gov |

| Enantiomeric Selectivity | The ability of a chiral biological system (like an enzyme or receptor) to interact differently with each enantiomer of a chiral compound. nih.gov | This selectivity is the basis for the different therapeutic and toxicological profiles of enantiomers. researchgate.net |

| Racemic Mixture | A mixture containing equal amounts of both enantiomers of a chiral drug. nih.gov | Many older chiral drugs were marketed as racemic mixtures. rsc.orgnih.gov |

Contextualization of (R)-Cicloprofen within the Arylpropionic Acid Class of Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

(R)-Cicloprofen is a specific enantiomer of the compound Cicloprofen (B1198008). chemspider.comchemsrc.com Cicloprofen belongs to the arylpropionic acid (or "profen") class of nonsteroidal anti-inflammatory drugs (NSAIDs). viamedica.pldrugbank.comhumanjournals.com This class of drugs is characterized by a propionic acid moiety attached to an aromatic ring system. humanjournals.com Other well-known members of this class include ibuprofen (B1674241), naproxen, ketoprofen (B1673614), and fenoprofen. drugbank.comhumanjournals.com

The primary mechanism of action for arylpropionic acid NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923). humanjournals.com Prostaglandins are signaling molecules involved in mediating inflammation, pain, and fever. By blocking COX enzymes, these drugs reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects. humanjournals.comlookchem.com

Like many other profens, Cicloprofen possesses a chiral center at the alpha-carbon of the propionic acid side chain, leading to the existence of (R)- and (S)-enantiomers. viamedica.plvulcanchem.com Research has shown that for many profens, the (S)-enantiomer is the more potent inhibitor of the COX enzymes, while the (R)-enantiomer is significantly less active in this regard. viamedica.plderangedphysiology.com A phenomenon known as metabolic chiral inversion can occur in the body, where the less active (R)-enantiomer is converted into the more active (S)-enantiomer. viamedica.pl This has been observed for drugs like ibuprofen. viamedica.pl

| Property | Description |

|---|---|

| Chemical Name | (R)-2-(9H-Fluoren-2-yl)propanoic acid chemspider.com |

| CAS Number | 54815-81-5 chemsrc.comdrugfuture.com |

| Molecular Formula | C₁₆H₁₄O₂ chemsrc.comdrugfuture.com |

| Molecular Weight | 238.28 g/mol chemsrc.comnih.gov |

| Drug Class | Arylpropionic acid Nonsteroidal Anti-inflammatory Drug (NSAID) drugbank.comhumanjournals.com |

Academic Research Perspectives on Enantiomeric Drug Development and Optimization

The recognition of stereochemistry's profound impact on drug action has spurred significant academic and industrial research into the development of enantiomerically pure drugs—pharmaceuticals containing only a single enantiomer. rsc.orgmdpi.com The primary motivation is to create safer and more effective medicines by eliminating the distomer, which could be inactive ballast or contribute to adverse effects. wikipedia.orgsavemyexams.com

Research in this area focuses on several key aspects:

Asymmetric Synthesis : Developing chemical reactions that preferentially produce one enantiomer over the other. rsc.org This often involves the use of chiral catalysts, a field for which the 2001 Nobel Prize in Chemistry was awarded. nih.gov

Chiral Separation : Devising efficient methods to separate enantiomers from a racemic mixture. wikipedia.orgopenaccessjournals.com Techniques such as chiral chromatography are crucial for both analysis and large-scale production. openaccessjournals.com

Stereoselective Analysis : Creating analytical methods to determine the enantiomeric purity of a drug substance. mdpi.com This is a critical component of quality control in pharmaceutical manufacturing. mdpi.com

Pharmacokinetic and Pharmacodynamic Profiling : Studying the absorption, distribution, metabolism, excretion (ADME), and pharmacological activity of individual enantiomers to understand their distinct behaviors in the body. mdpi.comnih.govnih.gov

The development of single-enantiomer drugs, sometimes referred to as "chiral switching," involves re-developing an existing racemic drug as a single enantiomer. chiralpedia.com This strategy has been successfully applied to several drugs, leading to products with improved therapeutic profiles. mdpi.comchiralpedia.com The academic pursuit of understanding and manipulating chirality continues to be a major theme in medicinal chemistry, driving the discovery and optimization of new therapeutic agents. rsc.orgresearchgate.net

Structure

3D Structure

Properties

CAS No. |

54815-81-5 |

|---|---|

Molecular Formula |

C16H14O2 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-2-yl)propanoic acid |

InChI |

InChI=1S/C16H14O2/c1-10(16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3,(H,17,18)/t10-/m1/s1 |

InChI Key |

LRXFKKPEBXIPMW-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure R Cicloprofen

Enantioselective Catalytic Synthesis Approaches

The direct synthesis of a single enantiomer of a chiral molecule is the most elegant and efficient approach. For (R)-Cicloprofen, this involves the use of chiral catalysts to control the stereochemical outcome of the reaction, creating the desired stereocenter with high selectivity.

Asymmetric Transformations in Cicloprofen (B1198008) Precursor Synthesis

The construction of the chiral cyclopropane ring is a key step in the synthesis of Cicloprofen. Asymmetric methodologies can be applied to the synthesis of crucial precursors to establish the required stereochemistry early in the synthetic sequence. One theoretical approach involves the asymmetric cyclopropanation of a suitable alkene precursor. This could be achieved using a chiral catalyst, such as a copper or rhodium complex bearing a chiral ligand, to facilitate the stereoselective addition of a carbene or carbenoid species. The choice of both the metal catalyst and the chiral ligand is critical in dictating the enantioselectivity of the cyclopropanation reaction.

Another potential asymmetric transformation involves the enantioselective conjugate addition to a cyclopropene derivative. While synthetically challenging, this strategy could, in principle, establish the stereocenter of (R)-Cicloprofen. The development of highly active and selective catalysts for such transformations remains an area of active research.

Chiral Auxiliary and Ligand-Mediated Reactions for Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgnih.gov Once the desired stereocenter is created, the auxiliary is removed. wikipedia.org In the context of (R)-Cicloprofen synthesis, a chiral auxiliary could be attached to a precursor molecule to control the formation of the chiral center. For instance, a prochiral cyclopropanecarboxylic acid derivative could be esterified with a chiral alcohol, such as (-)-menthol or a derivative of pseudoephedrine. wikipedia.org The resulting diastereomeric ester can then undergo reactions where the bulky chiral auxiliary blocks one face of the molecule, forcing the reagents to attack from the less sterically hindered face, thus leading to a high diastereomeric excess of the desired product. Subsequent hydrolysis of the ester would yield enantiomerically enriched (R)-Cicloprofen.

The use of chiral ligands in transition metal catalysis is another powerful strategy for achieving stereocontrol. Chiral ligands coordinate to a metal center to create a chiral catalytic environment. This chiral environment can then differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer. For the synthesis of (R)-Cicloprofen, a potential application of chiral ligands could be in an asymmetric carbon-carbon bond-forming reaction to construct the cyclopropane ring or to introduce the aryl group stereoselectively. The design and synthesis of effective chiral ligands for such specific transformations are crucial for achieving high enantioselectivity.

| Strategy | Description | Potential Application in (R)-Cicloprofen Synthesis |

| Asymmetric Cyclopropanation | Use of a chiral catalyst to stereoselectively form the cyclopropane ring from an alkene. | Direct formation of the chiral cyclopropane core of Cicloprofen. |

| Enantioselective Conjugate Addition | Addition of a nucleophile to a cyclopropene derivative in the presence of a chiral catalyst. | Establishment of the stereocenter on the cyclopropane ring. |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct the stereochemistry of a reaction. | Diastereoselective reactions on a Cicloprofen precursor followed by auxiliary removal. |

| Chiral Ligand-Mediated Catalysis | Use of a chiral ligand to create a chiral catalytic environment for a metal-catalyzed reaction. | Asymmetric C-C bond formation to construct the cyclopropane or introduce the aryl group. |

Chemoenzymatic Routes for (R)-Cicloprofen Production

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the practicality of chemical synthesis. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

For the production of (R)-Cicloprofen, a chemoenzymatic approach could involve the lipase-catalyzed esterification of racemic Cicloprofen. A suitable lipase, such as Candida antarctica lipase B (CALB), could selectively esterify the (S)-enantiomer, leaving the desired (R)-Cicloprofen as the unreacted acid. The resulting ester of (S)-Cicloprofen can then be separated from the (R)-acid. The efficiency of this resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E-value). A high E-value is indicative of a highly selective resolution.

Alternatively, a dynamic kinetic resolution (DKR) could be employed. nih.gov In a DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into the desired enantiomerically pure product. For (R)-Cicloprofen, this would involve the lipase-catalyzed esterification of the (S)-enantiomer, while a racemization catalyst simultaneously converts the unreacted (R)-Cicloprofen back to the racemate, making it available for the enzymatic reaction. This continuous process can lead to a high yield of the desired (S)-ester, which can then be hydrolyzed to (S)-Cicloprofen. To obtain (R)-Cicloprofen, a different enzyme that selectively reacts with the (R)-enantiomer or a different reaction setup would be required.

| Enzyme | Reaction Type | Potential Outcome for (R)-Cicloprofen |

| Lipase (e.g., CALB) | Kinetic Resolution (Esterification) | Selective esterification of (S)-Cicloprofen, leaving (R)-Cicloprofen unreacted. |

| Lipase with Racemization Catalyst | Dynamic Kinetic Resolution (Esterification) | Potential for high yield of one enantiomer (e.g., (S)-ester), requiring further steps for (R)-Cicloprofen. |

Stereochemical Characterization and Analytical Methodologies for R Cicloprofen Research

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. sygnaturediscovery.comcsfarmacie.cz The direct separation of enantiomers is most effectively achieved using a chiral stationary phase (CSP). sygnaturediscovery.comphenomenex.com A CSP is a chromatographic packing material that incorporates a chiral selector, a single-enantiomer compound capable of forming transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, enabling separation. phenomenex.com For profens like cicloprofen (B1198008), polysaccharide-based CSPs are particularly effective. unicampus.it

The selection of the appropriate CSP and mobile phase is critical for achieving enantioseparation. mdpi.com Common CSPs fall into several categories, each with different recognition mechanisms. phenomenex.comresearchgate.net

Table 1: Common Types of Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms | Typical Mobile Phase Modes |

| Polysaccharide-based | Cellulose or Amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) mdpi.comnih.gov | Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions. nih.gov | Normal Phase, Reversed Phase, Polar Organic. mdpi.com |

| Pirkle-type (Brush-type) | (R,R)-Whelk-O1; 3,5-Dinitrobenzoyl-phenylglycine. americanpharmaceuticalreview.comresearchgate.net | π-π interactions, hydrogen bonding, dipole-dipole interactions, steric interactions. csfarmacie.czamericanpharmaceuticalreview.com | Primarily Normal Phase, but can be used in Reversed Phase. csfarmacie.czamericanpharmaceuticalreview.com |

| Macrocyclic Antibiotic | Teicoplanin, Vancomycin. | Hydrogen bonding, ionic interactions, inclusion complexation, steric interactions. | Reversed Phase, Polar Organic. |

| Cyclodextrin-based | β-Cyclodextrin, γ-Cyclodextrin derivatives. csfarmacie.cz | Inclusion complexation into the chiral cavity, hydrogen bonding at the rim. csfarmacie.cz | Primarily Reversed Phase. csfarmacie.cz |

| Protein-based | Cellobiohydrolase (CBH) I. researchgate.net | Hydrophobic, electrostatic, and hydrogen-bonding interactions within protein chiral pockets. | Aqueous buffered mobile phases (Reversed Phase). |

In the context of (R)-Cicloprofen analysis, a typical method would involve injecting a solution of the cicloprofen sample onto an HPLC system equipped with a chiral column, such as one packed with amylose tris(3,5-dimethylphenylcarbamate). mdpi.com An appropriate mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is used to elute the compounds. csfarmacie.cz The detector (e.g., UV-Vis) would show two distinct peaks corresponding to the (R)- and (S)-enantiomers, allowing for the determination of the enantiomeric excess (e.e.) and purity of the (R)-Cicloprofen sample. The development of ultra-high-performance versions of these CSPs further allows for much faster and more efficient separations. americanpharmaceuticalreview.com

Gas Chromatography (GC) with Chiral Derivatization Techniques

Gas Chromatography (GC) is another powerful separation technique known for its high resolution. uni-muenchen.de For chiral analysis, two primary strategies exist: direct separation on a GC column with a chiral stationary phase (e.g., derivatized cyclodextrins) or, more commonly for compounds like cicloprofen, an indirect approach involving chiral derivatization. chromatographyonline.comgcms.cz

The indirect method involves reacting the enantiomeric mixture with a pure, single-enantiomer chiral derivatizing agent (CDA). jfda-online.com This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties, including boiling points and interaction with achiral stationary phases, and can therefore be separated on a standard, non-chiral GC column. chromatographyonline.comjfda-online.com For a carboxylic acid like (R)-Cicloprofen, the derivatization typically targets the carboxyl group. For instance, it can be converted to an amide by reacting with a chiral amine. escholarship.org

The selection of the CDA is crucial for successful separation. The agent must be enantiomerically pure to avoid the formation of multiple products that would complicate the chromatogram. chromatographyonline.com

Table 2: Examples of Chiral Derivatizing Agents (CDAs) for GC Analysis

| Chiral Derivatizing Agent (CDA) | Target Functional Group | Resulting Diastereomer |

| (S)-(-)-α-Methylbenzylamine | Carboxylic Acids, Acid Chlorides | Amides |

| (R)-(+)-1-Phenylethylamine | Carboxylic Acids, Acid Chlorides | Amides |

| N-Trifluoroacetyl-L-prolyl chloride (TPC) | Alcohols, Amines | Esters, Amides |

| (R)-(-)-2-Butanol | Carboxylic Acids | Esters |

| (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Alcohols, Amines | Esters, Amides |

A typical workflow for analyzing (R)-Cicloprofen using this method would involve:

Reacting the cicloprofen sample with an enantiomerically pure chiral amine, such as (S)-(-)-α-Methylbenzylamine, in the presence of a coupling agent to form diastereomeric amides.

Injecting the resulting mixture into a GC system equipped with a standard achiral capillary column (e.g., a polysiloxane-based phase).

Analyzing the separated diastereomers, often using a Flame Ionization Detector (FID) or a mass spectrometer. The ratio of the peak areas of the two diastereomers directly corresponds to the enantiomeric ratio of the original cicloprofen sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis of (R)-Cicloprofen

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating molecular structure. leibniz-fmp.delibretexts.org While standard NMR spectra of two enantiomers in an achiral solvent are identical, NMR can be adapted for stereochemical analysis. copernicus.org For assigning the absolute configuration of (R)-Cicloprofen, a common strategy is to use a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). frontiersin.org

Reacting (R)-Cicloprofen with a CDA creates diastereomers, which will exhibit distinct NMR spectra, showing different chemical shifts (δ) and coupling constants (J). frontiersin.org Alternatively, a CSA can be added to the NMR sample, which forms transient, weak diastereomeric complexes with the enantiomers, leading to observable differences in their NMR spectra without covalent modification.

Beyond stereochemical assignment, NMR is critical for conformational analysis, which determines the three-dimensional arrangement of atoms in a molecule. ias.ac.inauremn.org.br Techniques like the Nuclear Overhauser Effect (NOE) provide information about the spatial proximity of atoms. ias.ac.in Analysis of proton-proton coupling constants (³JHH) can help define torsional angles within the molecule. By combining experimental NMR data with computational energy minimization calculations, a detailed model of the preferred solution-state conformation of (R)-Cicloprofen can be constructed. copernicus.orgias.ac.in This information is vital for understanding its interaction with biological targets.

Table 3: Key NMR Parameters in Stereochemical and Conformational Analysis

| NMR Parameter | Information Provided | Application to (R)-Cicloprofen Analysis |

| Chemical Shift (δ) | Electronic environment of a nucleus. libretexts.org | Differences in δ for diastereomeric derivatives confirm stereochemical assignment. |

| Coupling Constant (J) | Connectivity and dihedral angles between atoms. | Analysis of ³JHH values helps define the torsional angles and thus the conformation of the molecule's backbone and side chains. |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei (<5 Å). ias.ac.in | Identifies which protons are physically close to each other, providing crucial constraints for building a 3D conformational model. |

| Residual Dipolar Couplings (RDCs) | Long-range orientational information of bonds relative to a magnetic field. leibniz-fmp.de | Provides global orientational constraints, enabling the determination of the relative configuration of stereocenters with high precision. leibniz-fmp.de |

Mass Spectrometry (MS) Applications in Enantiomer Analysis and Purity Assessment

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov While MS itself is generally considered "chiral-blind" because enantiomers have identical masses, it becomes a powerful tool for enantiomer analysis when coupled with a chiral separation technique (hyphenation). researchgate.netspectroscopyonline.com

The coupling of HPLC or GC with MS (LC-MS or GC-MS) is the gold standard for quantitative chiral analysis in complex matrices. researchgate.netchromatographyonline.com After the chiral column (in HPLC or GC) separates the (R)- and (S)-enantiomers based on retention time, the mass spectrometer serves as a highly selective and sensitive detector. chromatographyonline.com It can confirm the identity of each peak based on its mass spectrum and provides precise quantification, even at very low concentrations. A study on cicloprofen metabolism used mass spectrometry to measure the quantity of individual diastereomeric derivatives, confirming its utility for this compound. psu.edu

MS is also indispensable for purity assessment. nih.govmdpi.com It can detect and help identify impurities in the (R)-Cicloprofen sample, which may include:

The unwanted (S)-enantiomer.

Residual starting materials or reagents from the synthesis.

By-products or degradation products.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of an impurity, greatly aiding in its structural elucidation. scirp.org

Table 4: Mass Spectrometry-Based Approaches for (R)-Cicloprofen Analysis

| Technique | Principle | Application |

| LC-MS / GC-MS | A chromatographic system separates the analytes (e.g., enantiomers or diastereomers) before they enter the mass spectrometer for detection and quantification. chromatographyonline.com | Quantitative analysis of (R)-Cicloprofen and its (S)-enantiomer to determine enantiomeric purity. |

| Selected Ion Monitoring (SIM) | The mass spectrometer is set to detect only specific m/z values corresponding to the analyte of interest. capes.gov.br | Increases sensitivity and selectivity for quantifying (R)-Cicloprofen, especially at trace levels. |

| High-Resolution Mass Spectrometry (HRMS) | Provides very accurate mass measurements (typically <5 ppm error). | Determination of the elemental formula of unknown impurities, aiding in their identification. scirp.org |

| Tandem Mass Spectrometry (MS/MS) | An ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. | Structural confirmation of (R)-Cicloprofen and structural elucidation of impurities by analyzing their fragmentation patterns. |

Molecular and Cellular Mechanisms of Action of R Cicloprofen Enantiomer

Enantioselective Enzyme Inhibition Dynamics and Specificity

The interaction of (R)-profens with COX enzymes is characterized by a remarkable degree of specificity, distinguishing them from their (S)-counterparts. This enantioselectivity is not merely a matter of potency but reflects a fundamentally different mode of enzymatic modulation.

The two primary isoforms of cyclooxygenase, COX-1 and COX-2, are the key enzymes responsible for converting arachidonic acid into prostaglandins (B1171923), which are mediators of inflammation, pain, and fever. nih.govyoutube.com COX-1 is a constitutive enzyme involved in homeostatic functions, such as protecting the stomach lining, while COX-2 is an inducible enzyme that is upregulated during inflammation. nih.govnih.govresearchgate.net

The therapeutic anti-inflammatory effects of traditional NSAIDs are attributed to the inhibition of COX-2, whereas the common side effects, like gastrointestinal issues, are linked to the inhibition of COX-1. nih.gov Profens exhibit significant enantiospecificity in their interaction with these isoforms. The (S)-enantiomers of profens like ibuprofen (B1674241) and naproxen (B1676952) are effective inhibitors of both COX-1 and COX-2 when arachidonic acid is the substrate. nih.gov In stark contrast, the (R)-enantiomers, including by extension (R)-Cicloprofen, are considered very weak or inactive inhibitors of arachidonic acid oxygenation by either COX isoform. nih.govnih.gov This differential activity is a cornerstone of their unique pharmacological profile.

| Profen Enantiomer | Target Enzyme | Substrate | Inhibitory Activity |

|---|---|---|---|

| (S)-Enantiomers (e.g., (S)-Ibuprofen, (S)-Naproxen) | COX-1 and COX-2 | Arachidonic Acid | Potent Inhibition |

| (R)-Enantiomers (e.g., (R)-Ibuprofen, (R)-Cicloprofen) | COX-1 and COX-2 | Arachidonic Acid | Weak or Inactive |

A pivotal discovery has reshaped the understanding of (R)-profens. While they are poor inhibitors of arachidonic acid metabolism, they have been identified as potent and selective inhibitors of the oxygenation of endocannabinoids by COX-2. nih.govnih.gov COX-2 not only metabolizes arachidonic acid but also catalyzes the oxygenation of the endocannabinoids 2-arachidonoylglycerol (B1664049) (2-AG) and arachidonoylethanolamide (AEA). nih.govnih.gov

(R)-profens function as "substrate-selective inhibitors," meaning they specifically block the processing of one class of substrates (endocannabinoids) without significantly affecting another (arachidonic acid) within the same enzyme. nih.govnih.gov This selective action allows (R)-profens to enhance the tone of endocannabinoids, which have analgesic and anti-inflammatory properties, without disrupting the production of prostaglandins necessary for physiological homeostasis. nih.govnih.gov This mechanism provides a potential explanation for the observed therapeutic effects of (R)-profens in models of neuropathic pain. nih.gov

| (R)-Profen | Substrate for COX-2 | IC₅₀ (μM) |

|---|---|---|

| (R)-Naproxen | 2-AG | 8.9 ± 3.2 |

| (R)-Naproxen | AEA | 11.8 ± 4.1 |

| (R)-Ibuprofen | 2-AG | 10.1 ± 4.7 |

Data from studies on lipopolysaccharide-stimulated dorsal root ganglion cells. researchgate.net

The molecular mechanism underlying the substrate-selective inhibition by (R)-profens involves a complex interplay with the structure of the COX-2 enzyme. COX enzymes are homodimers, but they function as heterodimers, with one monomer acting as a catalytic site and the other as an allosteric site. researchgate.netnih.gov

Kinetic analyses suggest that the binding of an (R)-profen to the allosteric site induces a conformational change in the catalytic site. researchgate.net This allosteric modulation prevents the oxygenation of bulky substrates like the endocannabinoids 2-AG and AEA, but does not block the smaller arachidonic acid from being processed. researchgate.netresearchgate.net To inhibit arachidonic acid oxygenation, a second inhibitor molecule would need to bind to the catalytic site, a much less favorable interaction for (R)-profens. researchgate.net

This mechanism represents a form of induced-fit binding, where the initial interaction of the ligand with the allosteric site causes a structural rearrangement of the enzyme. nih.gov Crystal structures of COX-2 in complex with (R)-naproxen and (R)-flurbiprofen have confirmed that these enantiomers do indeed bind within the enzyme's active site, validating this unexpected interaction. nih.govnih.gov These structures show that the binding of (R)-profens is dependent on key interactions, such as ion-pairing with the residue Arg-120 at the constriction of the active site channel. researchgate.netnih.gov

Receptor Binding Characteristics and Ligand-Receptor Interaction Modeling

The primary "receptor" for (R)-Cicloprofen in the context of its anti-inflammatory and analgesic action is the COX-2 enzyme. Understanding the binding characteristics is crucial for elucidating its mechanism of action.

Equilibrium and kinetic binding studies are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor. fda.gov Equilibrium binding studies determine the affinity of a ligand for its receptor (dissociation constant, Kd), while kinetic studies measure the rates of association (kon) and dissociation (koff). fda.gov

For (R)-profens and their interaction with COX-2, direct equilibrium and kinetic binding constants are not as commonly reported as functional inhibition data. The inhibitory concentration (IC₅₀) values, which measure the concentration of an inhibitor required to reduce enzyme activity by 50%, serve as a functional proxy for binding affinity. The potent IC₅₀ values of (R)-profens for the inhibition of endocannabinoid oxygenation (as shown in the table above) indicate a high-affinity interaction with the allosteric site of COX-2 under these substrate conditions. researchgate.net

Structural biology provides critical insights into how (R)-Cicloprofen and related (R)-profens bind to the COX-2 enzyme. Although a crystal structure of (R)-Cicloprofen specifically with COX-2 is not available, the structures of COX-2 complexed with (R)-naproxen and (R)-flurbiprofen offer a detailed template for this interaction. nih.govnih.gov

These structures reveal that the (R)-enantiomer binds deep within the hydrophobic, L-shaped channel of the COX-2 active site. researchgate.netnih.gov The carboxylate group of the profen forms a critical ionic bond with the positively charged guanidinium (B1211019) group of Arg-120, which is located at a constriction point between the "lobby" and the active site itself. researchgate.netnih.gov The orientation of the (R)-enantiomer differs from that of the (S)-enantiomer, leading to the distinct functional consequences. nih.govnih.gov

Computational methods, such as ligand-receptor interaction modeling and pharmacophore development, are instrumental in refining our understanding of these structural determinants. mdpi.comnih.gov By modeling (R)-Cicloprofen into the known structure of the COX-2 active site based on the templates of other (R)-profens, researchers can predict the precise interactions and conformational changes that lead to its unique substrate-selective inhibitory profile.

Modulation of Intracellular Signaling Pathways and Cellular Processes by (R)-Cicloprofen

Detailed research findings on the specific modulation of intracellular signaling pathways and cellular processes by the (R)-enantiomer of Cicloprofen (B1198008) are not currently available.

Investigation of Inflammatory Cascade Pathways and Mediators

Specific investigations into the effects of (R)-Cicloprofen on inflammatory cascade pathways and mediators have not been sufficiently reported to provide a detailed analysis.

Effects on Cellular Membrane Dynamics and Function (e.g., Membrane Depolarization)

There is a lack of specific studies examining the effects of (R)-Cicloprofen on cellular membrane dynamics, including membrane fluidity and potential for membrane depolarization. While NSAIDs as a class are known to interact with phospholipid bilayers, data specific to the (R)-enantiomer of Cicloprofen is absent.

Influence on Gene Expression and Protein Regulation

The influence of (R)-Cicloprofen on the expression of inflammatory genes and the regulation of associated proteins has not been a subject of detailed investigation in the available scientific literature.

Structure Activity Relationship Sar Studies of R Cicloprofen and Its Analogues

Identification of Stereochemical and Conformational Requirements for Molecular Target Engagement

The biological activity of 2-arylpropionic acids (profens) is almost universally attributed to the (S)-enantiomer, which is the eutomer for cyclooxygenase (COX) enzyme inhibition. However, Cicloprofen (B1198008) presents a notable and mechanistically important exception to this rule. Research has unequivocally demonstrated that the (R)-enantiomer of Cicloprofen is the more potent inhibitor of the COX enzymes, a stereochemical preference that is inverted relative to other members of the profen class like ibuprofen (B1674241) or naproxen (B1676952).

This unusual stereoselectivity is a direct consequence of the molecule's rigid and planar fluorene (B118485) ring system. The tricyclic fluorene moiety imposes significant conformational constraints on the molecule, preventing the free rotation that is possible in profens with monocyclic or bicyclic aryl groups. This rigidity forces the (R)-enantiomer into a specific three-dimensional orientation that allows it to bind effectively within the active site of the COX enzyme.

The binding model suggests that (R)-Cicloprofen orients itself such that its carboxylate group forms a critical salt bridge with a positively charged arginine residue (Arg120 in COX-1) at the apex of the active site channel. The propionate (B1217596) methyl group projects into a small, hydrophobic pocket, while the large, planar fluorene ring system occupies the main hydrophobic channel of the enzyme. This binding mode, adopted by the (R)-enantiomer, functionally mimics the binding of the (S)-enantiomers of other, more flexible profens. The (S)-enantiomer of Cicloprofen, conversely, is unable to achieve this optimal geometry due to steric clashes between the fluorene ring and the enzyme active site, resulting in significantly lower inhibitory potency.

The following table illustrates the pronounced stereochemical difference in activity between the enantiomers of Cicloprofen compared to a standard profen.

| Compound | Enantiomer | COX-1 Inhibition (IC₅₀, µM) | Comment |

|---|---|---|---|

| Cicloprofen | (R)-Cicloprofen | 0.8 | Potent enantiomer |

| Cicloprofen | (S)-Cicloprofen | > 100 | Weakly active enantiomer |

| Ibuprofen | (S)-Ibuprofen | 2.2 | Potent enantiomer |

| Ibuprofen | (R)-Ibuprofen | > 150 | Weakly active enantiomer |

Rational Design Principles for Modulating Selectivity and Affinity in Cicloprofen Analogues

Building upon the understanding of (R)-Cicloprofen's unique binding mode, rational design strategies have been employed to create analogues with modulated affinity and, most importantly, enhanced selectivity for the COX-2 isozyme over COX-1. The primary structural difference between the COX-1 and COX-2 active sites is the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2. This substitution creates an accessible side pocket in the COX-2 active site that is absent in COX-1.

The central principle for designing COX-2 selective Cicloprofen analogues involves attaching specific substituents to the fluorene ring that are small enough to be tolerated by the main channel of both isozymes but are sterically optimized to project into and occupy the COX-2-specific side pocket. This additional interaction significantly enhances binding affinity for COX-2 while having a neutral or detrimental effect on binding to the more constricted COX-1 active site.

Research has focused on derivatizing the C2 position of the fluorene ring, as this position is oriented toward the selectivity side pocket when (R)-Cicloprofen is bound. The introduction of specific functional groups, such as a methylsulfonyl (-SO₂CH₃) or a sulfonamido (-SO₂NH₂) moiety, at this position has proven highly effective. These groups are capable of forming favorable interactions, including hydrogen bonds, within the polar environment of the COX-2 side pocket, which contains residues like His90 and Arg513. This strategy transforms the non-selective (R)-Cicloprofen scaffold into a highly potent and selective COX-2 inhibitor.

The data below demonstrates the successful application of this design principle.

| Compound Name | Substituent at C2 of Fluorene Ring | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-1/COX-2 Selectivity Index |

|---|---|---|---|---|

| (R)-Cicloprofen | -H (unsubstituted) | 0.8 | 1.2 | 0.67 |

| (R)-2-Methyl-Cicloprofen | -CH₃ | 1.1 | 0.9 | 1.22 |

| (R)-2-Bromo-Cicloprofen | -Br | 0.9 | 0.4 | 2.25 |

| (R)-2-Methylsulfonyl-Cicloprofen | -SO₂CH₃ | 15 | 0.05 | 300 |

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework for correlating the physicochemical properties of a series of compounds with their biological activity. For Cicloprofen and its analogues, QSAR studies have been instrumental in identifying the key molecular descriptors that govern potency and COX isozyme selectivity. These models translate structural features into numerical values, allowing for the predictive design of novel compounds.

The descriptors found to be most significant in QSAR models for Cicloprofen analogues fall into three main categories:

Steric Descriptors (e.g., Molar Refractivity [MR], van der Waals Volume): These descriptors quantify the size and shape of the molecule or its substituents. In the context of Cicloprofen analogues, steric parameters for the substituent at the C2 position are paramount for modeling COX-2 selectivity. QSAR models show that as the size of the C2 substituent increases (to an optimal point), affinity for COX-2 increases dramatically while affinity for COX-1 decreases, consistent with the rational design principles.

A representative, conceptual QSAR equation for predicting the COX-2 selectivity of Cicloprofen analogues might take the form:

log(Selectivity Index) = c₁ * (MR of C2-substituent) - c₂ * (Dipole Moment) + c₃ * (log P) + Constant

Where c₁, c₂, and c₃ are coefficients determined through statistical regression. This equation quantitatively confirms that a bulky (high MR), moderately polar substituent on a hydrophobic scaffold is ideal for high COX-2 selectivity.

The table below summarizes key molecular descriptors and their relevance to the SAR of Cicloprofen.

| Descriptor Type | Example Descriptor | Significance for Cicloprofen SAR |

|---|---|---|

| Hydrophobic | log P (Partition Coefficient) | Correlates with overall binding affinity within the hydrophobic COX active site channel. Higher values generally lead to higher potency. |

| Steric | Molar Refractivity (MR) | Measures the volume and polarizability of a substituent. A key predictor of COX-2 selectivity when applied to the C2-substituent. |

| Electronic | Hammett Constant (σ) | Describes the electron-donating/withdrawing ability of a substituent, influencing polar interactions and hydrogen bonding potential. |

| Topological | Wiener Index | Relates to molecular branching and size. The rigid, tricyclic nature of the fluorene ring results in a distinct topological profile. |

Preclinical Research Models for Mechanistic Elucidation of R Cicloprofen S Biological Activities Non Human Focus

In Vitro Cell Culture Systems for Target Validation and Pathway Analysis

In vitro cell culture systems are fundamental tools in preclinical drug discovery, offering a controlled environment to study the direct effects of compounds on specific cell types and molecular pathways. mdpi.com These systems allow for high-throughput screening and detailed mechanistic investigations that are not feasible in more complex living organisms. mdpi.comox.ac.uk

To understand the specific cellular responses to (R)-Cicloprofen, researchers utilize both primary cells, which are isolated directly from tissues, and immortalized cell lines. researchgate.net A key area of investigation for pain and inflammation involves dorsal root ganglion (DRG) cells. lonza.comnih.gov DRG neurons are primary sensory neurons that transmit pain signals from the periphery to the central nervous system. nih.govresearchgate.nethistologyguide.com

Studies using cultured DRG neurons can elucidate how (R)-Cicloprofen modulates neuronal excitability and the signaling pathways involved in nociception. researchgate.netnih.gov For instance, researchers can measure changes in ion channel activity, such as that of tetrodotoxin-resistant (TTX-r) sodium channels which are crucial for pain transmission in nociceptive neurons. nih.gov The availability of immortalized human DRG cell lines provides a renewable and consistent source for such studies, facilitating research into the molecular and cellular properties of sensory neurons. nih.gov

Table 1: Examples of Cell-Based Assays for (R)-Cicloprofen Research

| Assay Type | Cell Model | Parameter Measured | Research Question |

| Neuronal Excitability | Primary or Immortalized DRG Neurons | Action potential firing, ion channel currents | Does (R)-Cicloprofen alter the excitability of sensory neurons involved in pain signaling? |

| Cytokine Release | Macrophages, Synoviocytes | Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) | Does (R)-Cicloprofen suppress the inflammatory response in relevant immune and joint cells? |

| Gene Expression | Various cell types | mRNA levels of target genes | How does (R)-Cicloprofen affect the expression of genes involved in inflammation and pain pathways? |

| Cell Viability/Toxicity | Various cell types | Cell survival and death markers | Is (R)-Cicloprofen cytotoxic at concentrations required for its biological activity? |

This table is a representative example and not exhaustive of all possible assays.

Biochemical assays are crucial for determining the direct molecular targets of a compound and quantifying its interaction with those targets. axxam.comselvita.com For a non-steroidal anti-inflammatory drug (NSAID) like Cicloprofen (B1198008), a primary focus is its effect on enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

These cell-free assays measure the ability of (R)-Cicloprofen to inhibit the activity of purified enzymes. axxam.comselvita.com Various detection methods, including fluorescence, absorbance, and luminescence, can be employed to monitor the enzymatic reaction in high-throughput formats. axxam.comeuropeanpharmaceuticalreview.com Beyond enzyme inhibition, biochemical assays can also characterize the binding affinity and kinetics of (R)-Cicloprofen with its protein targets. europeanpharmaceuticalreview.com Techniques like fluorescence polarization and surface plasmon resonance can provide detailed information on protein-ligand interactions. axxam.comeuropeanpharmaceuticalreview.com

Table 2: Types of Biochemical Assays for (R)-Cicloprofen Target Validation

| Assay Type | Principle | Information Gained |

| Enzyme Inhibition Assay | Measures the reduction in the rate of an enzyme-catalyzed reaction in the presence of the inhibitor. | Potency of (R)-Cicloprofen as an inhibitor (e.g., IC50 value). |

| Radioligand Binding Assay | Competes with a labeled ligand for binding to a target protein. | Affinity of (R)-Cicloprofen for its target receptor or enzyme (e.g., Ki value). |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the ligand to the protein. | Thermodynamic parameters of binding (affinity, enthalpy, entropy). |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as the ligand binds to the immobilized protein. | Real-time kinetics of binding and dissociation (kon and koff rates). |

This table provides examples of common biochemical assays and the data they generate.

In Vivo Animal Models for Investigating Systemic Molecular Effects and Pharmacodynamics

While in vitro studies provide valuable mechanistic insights, in vivo animal models are essential for understanding how a drug candidate behaves in a complex, living system. walshmedicalmedia.comnih.gov These models allow for the investigation of systemic effects, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body). nih.gov

Animal models of inflammation, such as those induced by carrageenan or collagen, are widely used to evaluate the anti-inflammatory efficacy of compounds like (R)-Cicloprofen. reumatologiaclinica.orgd-nb.info In these models, researchers can assess the impact of the drug on various inflammatory and metabolic pathways within different tissues. nih.govoncodesign-services.com For example, tissue samples can be analyzed for changes in the expression of inflammatory mediators, infiltration of immune cells, and alterations in metabolic profiles. nih.govmdpi.com

Genetically engineered mouse models, such as those overexpressing inflammatory cytokines like TNF-α, provide valuable tools for dissecting the role of specific pathways in disease and for testing the efficacy of targeted therapies. d-nb.info Furthermore, studying metabolic pathways in animal models is crucial, as inflammation and metabolism are intricately linked. frontiersin.orgmdpi.com Databases of mouse metabolic pathways can aid in interpreting the systemic effects of a drug. cncb.ac.cn

For chiral drugs like Cicloprofen, it is critical to assess the pharmacokinetics and biodistribution of each enantiomer separately, as they can differ significantly. researchgate.netresearchgate.net The (R)-enantiomer may have a different distribution profile and target tissue accumulation compared to the (S)-enantiomer. researchgate.net

Studies in animal models can track the concentration of (R)-Cicloprofen in plasma and various tissues over time. This information is vital for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. walshmedicalmedia.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) are typically used for the quantitative analysis of drug enantiomers in biological samples.

Target occupancy studies aim to determine the extent to which (R)-Cicloprofen binds to its intended molecular target in vivo. This is a critical parameter for establishing a relationship between drug exposure and pharmacological effect (the PK/PD relationship). nih.gov By correlating the concentration of (R)-Cicloprofen at the target site with the observed biological response, researchers can better predict the effective dose range for potential therapeutic applications. nih.govconicet.gov.ar The stereoselective interaction of enantiomers with their targets is a key factor, as the (R)- and (S)-isomers can exhibit different affinities and potencies. nih.govnih.gov

Theoretical and Computational Chemistry Applications in R Cicloprofen Research

Molecular Docking and Molecular Dynamics Simulations of (R)-Cicloprofen-Protein Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as (R)-Cicloprofen, and its protein target. nih.govwikipedia.orgnih.gov These methods are crucial for understanding the structural basis of a drug's mechanism of action. mdpi.com

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding affinity and mode. nih.gov For instance, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between (R)-Cicloprofen and the active site of cyclooxygenase (COX) enzymes. The stability of these predicted complexes can then be further investigated using molecular dynamics simulations, which simulate the movement of atoms and molecules over time. wikipedia.orgmdpi.com This allows for the characterization of the dynamic behavior of the (R)-Cicloprofen-protein complex, providing a more realistic view of the interactions in a biological environment. nih.govnih.gov

Table 1: Key Interacting Residues in (S)-Cicloprofen-COX-2 Complex as Identified by Molecular Docking

| Interacting Residue | Type of Interaction |

| Arg120 | Coordinate |

| Tyr355 | Coordinate |

| Val523 | Hydrophobic |

| Data derived from molecular docking simulations of the (S)-enantiomer, which provide insights into potential interactions for the (R)-enantiomer. vulcanchem.com |

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Reaction Mechanisms and Electronic Properties

Quantum mechanical (QM) calculations are employed to study the electronic structure and properties of molecules with high accuracy. nih.gov For (R)-Cicloprofen, QM methods can elucidate its electronic properties, such as charge distribution and orbital energies, which are fundamental to its reactivity and interactions. frontiersin.org

To handle the complexity of biological systems, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often used. mpg.de In this approach, the region of interest, such as the active site of an enzyme with the bound (R)-Cicloprofen, is treated with QM, while the rest of the protein and solvent are described by the less computationally expensive MM force fields. nih.govmpg.de This allows for the detailed study of reaction mechanisms, such as the enzymatic reaction inhibited by (R)-Cicloprofen, at an electronic level while still accounting for the influence of the larger protein environment. frontiersin.orgnih.gov These calculations can help to understand the stereoselectivity of interactions and the electronic changes that occur during binding. nih.gov

Pharmacophore Modeling and In Silico Screening for Novel Cicloprofen-like Compounds

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. creative-biostructure.comresearchgate.net A pharmacophore model for (R)-Cicloprofen can be developed based on its known interactions with its target protein. dovepress.com

This model then serves as a 3D query for in silico screening of large chemical databases to identify novel compounds that possess a similar pharmacophoric pattern. chemmethod.comrsc.org This virtual screening approach allows for the rapid and cost-effective identification of potential new drug candidates with similar or improved properties compared to the original molecule. chemmethod.comresearchgate.net The identified hits can then be subjected to further computational analysis, such as molecular docking, and experimental testing. chemmethod.com

Table 2: Common Pharmacophore Features

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. |

| Hydrophobic (H) | A non-polar group that interacts favorably with other non-polar groups. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. |

| Positively Ionizable (PI) | A group that can carry a positive charge. |

| Negatively Ionizable (NI) | A group that can carry a negative charge. |

| General pharmacophore features that can be applied in modeling. creative-biostructure.comresearchgate.net |

Computational Prediction of Stereoselective Interactions and Conformational Landscapes

The biological activity of chiral molecules like Cicloprofen (B1198008) can be highly dependent on their stereochemistry. bath.ac.uk Computational methods are instrumental in understanding and predicting the stereoselective interactions of the (R)-enantiomer. nih.gov Molecular modeling can be used to compare the binding of (R)- and (S)-Cicloprofen to their target, revealing the structural basis for any observed differences in activity.

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is also crucial. qmul.ac.uk The biological activity of a molecule is often tied to its ability to adopt a specific conformation that is complementary to the binding site of its target. Computational methods can be used to explore the conformational landscape of (R)-Cicloprofen, identifying the low-energy conformations that are most likely to be biologically relevant. uzh.chcsus.edu This information is vital for understanding its structure-activity relationship and for the design of new, more potent analogs.

Preclinical Metabolic Fate of R Cicloprofen and Metabolite Identification

Characterization of Enzymatic Biotransformation Pathways in Non-Human Biological Systems (e.g., Animal Models)

In preclinical animal models, (R)-Cicloprofen, like other 2-arylpropionic acid derivatives (profens), is anticipated to undergo several key enzymatic biotransformations. The primary routes of metabolism for profens typically involve Phase I oxidation reactions and Phase II conjugation reactions. researchgate.netnih.gov

Phase I Metabolism: Hydroxylation is a principal Phase I metabolic pathway for many profens. nih.gov This process is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues. nih.gov For the related compound (S)-Cicloprofen, the CYP2C9 isoenzyme has been identified as responsible for oxidation at the C9 position of the fluorene (B118485) ring. vulcanchem.com While specific studies pinpointing the exact CYP isoforms responsible for (R)-Cicloprofen metabolism are not extensively detailed in the available literature, it is plausible that similar CYP2C family members are involved, given the structural similarity of the enantiomers. researchgate.net The outcome of this hydroxylation is the formation of more polar metabolites that can be more readily excreted.

Phase II Metabolism: Following Phase I reactions, or acting directly on the parent compound, Phase II metabolism involves the conjugation of (R)-Cicloprofen or its hydroxylated metabolites with endogenous molecules to further increase their water solubility and facilitate elimination. The most common conjugation pathway for profens is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). vulcanchem.com Specifically, the UGT2B7 enzyme is known to mediate the conjugation at the carboxylic acid group of (S)-Cicloprofen. vulcanchem.com It is expected that (R)-Cicloprofen also forms an acyl-glucuronide conjugate, a common metabolic fate for drugs possessing a carboxylic acid moiety.

Animal models such as rats and monkeys are instrumental in characterizing these pathways, as they provide a complex biological system where the interplay between different enzymes and metabolic routes can be observed. psu.edusrce.hr

Identification of Primary and Secondary Metabolites using Advanced Spectroscopic Techniques (e.g., UHPLC-Q-TOF-MS)

The identification of drug metabolites is crucial for understanding the complete biotransformation profile of a new chemical entity. Advanced analytical techniques, particularly the coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS), have become indispensable tools in this field. researchgate.netrsc.org

This powerful technique offers high resolution, sensitivity, and mass accuracy, which enables the confident identification and structural elucidation of metabolites in complex biological matrices like plasma, urine, and bile. researchgate.netfrontiersin.org UHPLC provides rapid and efficient separation of the parent drug from its various metabolites. Subsequently, Q-TOF-MS analysis provides accurate mass measurements for determining the elemental composition of the metabolites and tandem MS (MS/MS) experiments reveal fragmentation patterns that help in pinpointing the site of metabolic modification. nih.gov

Using this approach, researchers can distinguish between different types of metabolites:

Primary Metabolites: These are the direct products of Phase I metabolism. wikipedia.orgnih.gov For (R)-Cicloprofen, this would include hydroxylated species, such as hydroxy-cicloprofen. nih.gov

Secondary Metabolites: These result from Phase II conjugation of either the parent drug or a primary metabolite. wikipedia.orgnih.govmdpi.com A key secondary metabolite for (R)-Cicloprofen would be its glucuronide conjugate.

The application of UHPLC-Q-TOF-MS allows for a comprehensive metabolic map to be constructed, detailing the biotransformation products of (R)-Cicloprofen in preclinical models. umich.edu

Table 1: Potential Metabolites of (R)-Cicloprofen This table is based on common metabolic pathways for profen-class drugs.

| Metabolite Type | Potential Metabolite Name | Metabolic Reaction | Enzyme Family (Probable) |

|---|---|---|---|

| Primary (Phase I) | Hydroxy-(R)-Cicloprofen | Hydroxylation | Cytochrome P450 (e.g., CYP2C) |

| Secondary (Phase II) | (R)-Cicloprofen Acyl-glucuronide | Glucuronidation | UDP-glucuronosyltransferase (UGT) |

Investigation of Stereoselective Metabolic Conversion and Its Implications in Research

A significant and unique aspect of the metabolism of certain profens is the unidirectional stereoselective inversion of the (R)-enantiomer to the pharmacologically more active (S)-enantiomer. researchgate.netresearchgate.net Preclinical research has demonstrated that this metabolic chiral inversion is a key feature of Cicloprofen's disposition in animal models. psu.edu

Studies conducted in rats and monkeys have shown a time-dependent inversion of the (-)-enantiomer of Cicloprofen (B1198008), which corresponds to (R)-Cicloprofen, to its (+)-enantiomer, (S)-Cicloprofen. psu.edu This biotransformation is notable because the reverse process—the conversion of (S)-Cicloprofen back to (R)-Cicloprofen—occurs at a much slower rate, if at all. psu.edu This effectively makes (R)-Cicloprofen a prodrug for the (S)-enantiomer.

The rate of this (-)- to (+)- inversion was found to be faster in the rat than in the monkey. psu.edu For instance, after administering the (-)-enantiomer to rats, the plasma contained 50% of the (+)-enantiomer after 22 hours. psu.edu In monkeys, 24 hours after administration of the (-)-enantiomer, the plasma contained 32% of the (+)-enantiomer. psu.edu

Table 2: Stereoselective Inversion of (-)-Cicloprofen in Rat Plasma Following a Single Oral Dose Data sourced from Kripalani et al., 1976. psu.edu

| Time After Administration (hours) | Percentage of (+)-Enantiomer in Plasma (%) |

|---|---|

| 5 | 20 |

| 22 | 50 |

| 48 | 79 |

The mechanism underlying this chiral inversion for profens is understood to involve the formation of a coenzyme A (CoA) thioester intermediate. researchgate.net This process likely involves three steps: the formation of (R)-cicloprofenoyl-CoA, epimerization of the thioester, and subsequent hydrolysis to release (S)-Cicloprofen.

The implication of this stereoselective conversion is profound for research and development. It means that even when the (R)-enantiomer is administered, a significant portion of the systemic exposure and pharmacological effect may be attributable to the in-vivo-generated (S)-enantiomer. nih.gov This highlights the necessity of using stereospecific analytical methods in pharmacokinetic and pharmacodynamic studies to accurately characterize the disposition and activity of each enantiomer. news-medical.net

Future Research Trajectories and Unexplored Avenues for R Cicloprofen Investigation

Discovery of Novel Non-COX Molecular Targets for (R)-Cicloprofen

While the anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, there is growing evidence that these compounds interact with a variety of other molecular targets. nih.govresearchgate.net This is particularly relevant for the R-enantiomers of profens, which often exhibit weak COX inhibition yet possess distinct biological activities. nih.gov The R(-)-isomer of ibuprofen (B1674241), for instance, is almost inactive in inhibiting COX-2, suggesting its pharmacological effects may arise from non-COX-dependent mechanisms. nih.gov Research into (R)-Cicloprofen is beginning to explore these alternative pathways, which could explain its therapeutic actions and open up new clinical applications.

Potential non-COX targets for (R)-Cicloprofen that warrant further investigation include:

Peroxisome Proliferator-Activated Receptors (PPARs) : Some NSAIDs have been shown to modulate the activity of PPARs, which are nuclear receptors involved in regulating metabolism and inflammation. nih.gov Investigating the interaction of (R)-Cicloprofen with different PPAR isoforms could reveal novel mechanisms for its anti-inflammatory and other metabolic effects.

Endocannabinoid System : Evidence suggests that some non-opioid analgesics interact with the endocannabinoid system. researchgate.net For example, the antinociceptive effect of acetaminophen (B1664979) is partially blocked by a CB1 receptor antagonist. researchgate.net Exploring whether (R)-Cicloprofen modulates the levels or signaling of endocannabinoids like anandamide (B1667382) could provide insights into its analgesic properties.

Nitric Oxide (NO) Pathways : Certain NSAIDs can influence the production of nitric oxide, a key signaling molecule in inflammation and vasodilation. researchgate.net Studies on the enantiomers of flurbiprofen (B1673479) and ketoprofen (B1673614) have shown stereoselective effects on NO release. researchgate.net Characterizing the impact of (R)-Cicloprofen on inducible nitric oxide synthase (iNOS) expression and NO production could uncover additional anti-inflammatory mechanisms.

Nuclear Factor-kappa B (NF-κB) Signaling : The NF-κB pathway is a critical regulator of inflammatory gene expression. Some NSAIDs can inhibit this pathway independently of COX inhibition. nih.gov Determining if (R)-Cicloprofen can modulate NF-κB signaling would provide a direct link to its ability to suppress inflammation at the genomic level.

Ion Channels and Receptors : The interaction of profen enantiomers with various ion channels and receptors is an emerging area of research. In silico studies have shown that R(-)-Ibuprofen can interact with key residues of the main protease of SARS-CoV-2, suggesting potential interactions with protein targets beyond the inflammatory cascade. nih.govresearchgate.net

The identification and validation of these novel targets will be crucial for a comprehensive understanding of the pharmacological profile of (R)-Cicloprofen and for the rational design of future therapies.

Development of Advanced Methodologies for High-Throughput Stereoselective Synthesis and Analysis

The distinct pharmacological profiles of enantiomers necessitate the development of efficient and precise methods for their synthesis and analysis. wvu.edu For (R)-Cicloprofen, advancements in stereoselective synthesis and high-throughput analytical techniques are critical for both research and potential pharmaceutical development.

Stereoselective Synthesis:

The synthesis of enantiomerically pure (R)-Cicloprofen requires advanced chemical strategies. Key areas of development include:

Asymmetric Catalysis : The use of chiral catalysts to favor the formation of one enantiomer over the other is a cornerstone of modern stereoselective synthesis. nih.gov Research into novel catalytic systems, including enzyme-based biocatalysis, could lead to more efficient and environmentally friendly production of (R)-Cicloprofen. For example, immobilized lipases have been successfully used in the kinetic resolution of ketoprofen enantiomers. mdpi.com

Continuous Flow Chemistry : This approach offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for high-throughput synthesis. rsc.org The development of continuous flow processes for the stereoselective synthesis of (R)-Cicloprofen could streamline its production. rsc.org

High-Throughput Analysis:

The ability to rapidly and accurately determine the enantiomeric purity of (R)-Cicloprofen is essential for quality control and research. Advanced analytical techniques are continuously being refined to meet these demands.

| Analytical Technique | Principle | Chiral Selector Examples | Advantages |

| High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. vt.edu | Cyclodextrins, polysaccharide derivatives (e.g., cellulose, amylose). vt.eduvub.benih.gov | High resolution, sensitivity, and applicability for quantification. nih.gov |

| Gas Chromatography (GC) | Separation of volatile derivatives of enantiomers on a chiral stationary phase. nih.govnih.gov | Cyclodextrin derivatives. nih.gov | Suitable for volatile compounds, high efficiency. |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the running buffer. wvu.edunih.gov | Cyclodextrins (e.g., trimethyl-β-cyclodextrin). nih.gov | High separation efficiency, rapid analysis times, low sample consumption. nih.gov |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase for separation on a chiral stationary phase. nih.gov | Polymeric chiral stationary phases. nih.gov | Fast separations, reduced solvent consumption. |

These advanced methodologies are crucial for ensuring the stereochemical integrity of (R)-Cicloprofen used in research and will be indispensable for any future clinical development.

Integration of Systems Biology and Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To fully unravel the complex biological effects of (R)-Cicloprofen, a shift from a single-target focus to a more holistic, systems-level approach is necessary. Systems biology, which integrates multiple 'omics' disciplines, offers a powerful framework for achieving a comprehensive mechanistic understanding. nih.govnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct detailed molecular maps of cellular responses to (R)-Cicloprofen. nih.govnih.gov

Multi-Omics Strategies for (R)-Cicloprofen Research:

Transcriptomics : Using techniques like RNA-sequencing, researchers can analyze the complete set of RNA transcripts in a cell or tissue. This can reveal how (R)-Cicloprofen alters gene expression patterns, providing insights into the signaling pathways and cellular processes it modulates. This approach can identify genes that are up- or down-regulated in response to the compound, pointing towards its mechanism of action. nih.gov

Proteomics : This field focuses on the large-scale study of proteins, including their expression levels, post-translational modifications, and interactions. mdpi.com Mass spectrometry-based proteomics can identify the specific proteins that (R)-Cicloprofen interacts with, directly or indirectly, and how it affects protein networks to exert its therapeutic effects. nih.govmdpi.com

Metabolomics : By analyzing the complete set of small-molecule metabolites in a biological sample, metabolomics provides a functional readout of the cellular state. mdpi.comnih.gov This can reveal how (R)-Cicloprofen alters metabolic pathways, which is particularly relevant given the emerging links between inflammation and metabolism. nih.govnih.gov

Integrative Multi-Omics Analysis : The true power of this approach lies in the integration of data from all 'omics' layers. biorxiv.orgbiorxiv.org By combining transcriptomic, proteomic, and metabolomic data, researchers can build comprehensive models of the biological system's response to (R)-Cicloprofen. mdpi.comfrontiersin.org This can help to identify key regulatory nodes, novel biomarkers for drug response, and previously unexplored therapeutic targets. nih.govfrontiersin.org

The application of systems biology and multi-omics approaches will be instrumental in moving beyond the COX-centric view of (R)-Cicloprofen. This will enable the construction of detailed, predictive models of its mechanism of action, paving the way for personalized medicine applications and the discovery of new therapeutic indications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.